molecular formula C20H25ClN2O3S B4057666 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-mesitylbutanamide

4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-mesitylbutanamide

Cat. No. B4057666
M. Wt: 408.9 g/mol
InChI Key: PZFOLJNFXSWLNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-mesitylbutanamide, also known as CM-10, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CM-10 is a potent and selective inhibitor of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is involved in the sensation of pain and heat.

Scientific Research Applications

Synthesis and Antiviral Activity

A study focused on synthesizing derivatives related to the sulfonamide group demonstrated that certain compounds possess anti-tobacco mosaic virus activity, indicating a potential for antiviral applications (Chen et al., 2010).

Molecular Interactions in Crystals and Solutions

Another research explored the molecular interactions of sulfonamide derivatives, providing insights into their solubility, solvation, and distribution properties. This research aids in understanding the behavior of such compounds in different environments (Perlovich et al., 2008).

Reactivity of Emerging Pollutants

Computational chemistry strategies were applied to investigate the reactivity of sulfonamide antibiotics, illustrating how these compounds react under chlorination processes. This study sheds light on environmental implications and the degradation of such pollutants (Fu et al., 2021).

Inhibitors of Chemokine Receptor

Research on N-Arylsulfonyl-α-amino carboxamides, compounds similar in function to sulfonamides, showed efficacy in inhibiting the chemokine receptor CCR10, which plays a role in dermatological inflammatory conditions (Abeywardane et al., 2016).

Role in Drug Design

Sulfonamide groups are critical in medicinal chemistry, appearing in various drugs and showing significant biological activity. This highlights the importance of sulfonamide derivatives in developing new therapeutic agents (Kalgutkar et al., 2010; Smith et al., 2008).

properties

IUPAC Name

4-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2,4,6-trimethylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O3S/c1-14-12-15(2)20(16(3)13-14)22-19(24)6-5-11-23(4)27(25,26)18-9-7-17(21)8-10-18/h7-10,12-13H,5-6,11H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFOLJNFXSWLNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CCCN(C)S(=O)(=O)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-mesitylbutanamide
Reactant of Route 2
Reactant of Route 2
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-mesitylbutanamide
Reactant of Route 3
Reactant of Route 3
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-mesitylbutanamide
Reactant of Route 4
Reactant of Route 4
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-mesitylbutanamide
Reactant of Route 5
Reactant of Route 5
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-mesitylbutanamide
Reactant of Route 6
Reactant of Route 6
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-mesitylbutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.